![molecular formula C12H19BClFO3Si B2818016 3-[(Tert-butyldimethylsilyl)oxy]-2-chloro-6-fluorophenylboronic acid CAS No. 2377611-81-7](/img/structure/B2818016.png)
3-[(Tert-butyldimethylsilyl)oxy]-2-chloro-6-fluorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(Tert-butyldimethylsilyl)oxy]-2-chloro-6-fluorophenylboronic acid” is an organic compound with the molecular formula C12H21BO3Si . It appears as an off-white powder . This compound is part of the Acros Organics product portfolio .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring (C6H5-) substituted with a boronic acid group (B(OH)2), a chlorine atom, and a fluorine atom. Additionally, it contains a tert-butyldimethylsilyl group attached to the phenyl ring via an oxygen atom .Physical And Chemical Properties Analysis
This compound is an off-white powder . It has a molecular weight of 252.19 g/mol .Aplicaciones Científicas De Investigación
Preparation and Stability of Derivatives
Studies have demonstrated the utility of tert-butyldimethylsilyl (TBDMS) derivatives in analytical chemistry, particularly through gas chromatography and mass spectrometry. The preparation of TBDMS derivatives enhances the volatility and detectability of various compounds, enabling their analysis in complex mixtures. For instance, the silylation of alkylphosphonic and methylphosphonic acids with TBDMS reagents under different conditions has been reported, alongside the determination of the stabilities and gas chromatographic retention data of these derivatives (Purdon, Pagotto, & Miller, 1989).
Diagnostic and Pharmacokinetic Applications
TBDMS derivatives have found applications in the diagnostic and pharmacokinetic analysis of biological samples. For example, a method for the capillary gas-chromatographic profiling of the TBDMS derivatives of major catecholamine metabolites and a serotonin metabolite in urine has been developed. This approach aids in the diagnosis and monitoring of diseases characterized by altered metabolism of tyrosine and tryptophan, offering potential applications in the study of mental diseases, pharmacokinetics of aromatic amino acids, and metabolic disorders (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Synthesis and Reactivity in Organic Chemistry
The versatility of TBDMS-protected intermediates in organic synthesis is highlighted through various studies. For instance, the synthesis and reactivity of fluorinated derivatives of nucleosides have been explored, showcasing the role of TBDMS protection in facilitating reactions under specific conditions, thereby expanding the toolkit for nucleoside modification (Solodinin, Helmkay, Ollivier, & Yan, 2020). Another study reported the room temperature synthesis of highly substituted 3-fluorofurans, beginning with the preparation of TBDMS alk-1-en-3-yn-1-yl ethers, demonstrating the utility of TBDMS groups in facilitating fluorination and cyclization reactions (Li, Wheeler, & Dembinski, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-2-chloro-6-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BClFO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(15)10(11(9)14)13(16)17/h6-7,16-17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFZQPCTJQXFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)O[Si](C)(C)C(C)(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClFO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
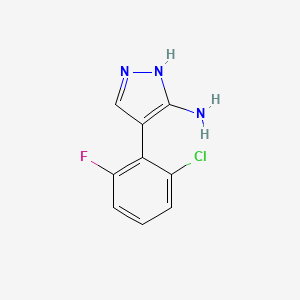
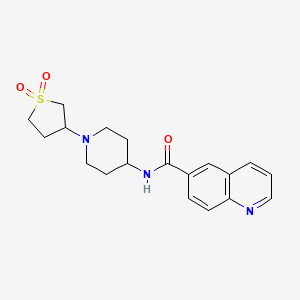
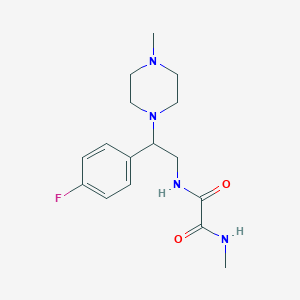
![5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817937.png)
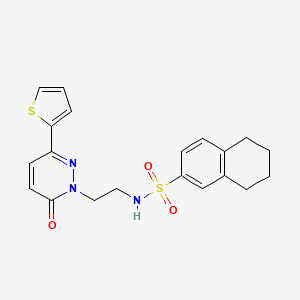
![(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2817939.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817942.png)
![1-(naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2817944.png)
![2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid](/img/structure/B2817945.png)
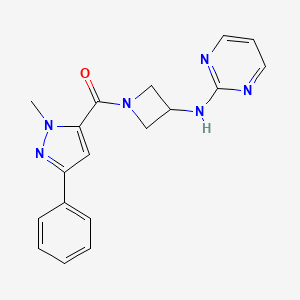
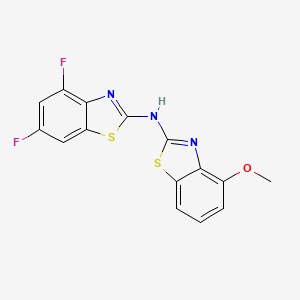
![Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2817949.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2817955.png)
